1-((6-Methoxypyridin-3-yl)methyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(6-methoxypyridin-3-yl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-15-11-3-2-10(8-13-11)9-14-6-4-12-5-7-14/h2-3,8,12H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQBKJUULPFQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CN2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 1 6 Methoxypyridin 3 Yl Methyl Piperazine and Its Derivatives
Retrosynthetic Analysis of the 1-((6-Methoxypyridin-3-yl)methyl)piperazine Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnection approaches are considered, focusing on the formation of the key carbon-nitrogen (C-N) bond between the pyridine (B92270) methyl group and the piperazine (B1678402) nitrogen.
Approach A: N-Alkylation Pathway The most straightforward disconnection is at the N1-C7 bond. This suggests an N-alkylation reaction between piperazine (or a suitable mono-protected derivative) and an electrophilic 6-methoxypyridin-3-yl methyl synthon. The pyridine precursor would need a good leaving group (X), such as a halide (Cl, Br), tosylate, or mesylate. This retrosynthetic step leads to piperazine and (6-methoxypyridin-3-yl)methyl halide as the immediate precursors.
Approach B: Reductive Amination Pathway Alternatively, the same N1-C7 bond can be formed via reductive amination. This disconnection leads to piperazine and the corresponding aldehyde, 6-methoxypyridine-3-carbaldehyde. This approach involves the initial formation of an iminium ion intermediate between the piperazine and the aldehyde, which is then reduced in situ to form the target amine.
Classical and Modern Approaches to Piperazine Ring Functionalization
The piperazine ring is a common scaffold in medicinal chemistry, and numerous methods exist for its functionalization. The synthesis of the target compound primarily involves mono-N-functionalization.
Direct N-alkylation is a fundamental method for forming C-N bonds. In this context, it involves the reaction of piperazine with an alkyl halide. A significant challenge in the N-alkylation of piperazine is the potential for di-alkylation, leading to the formation of the unwanted 1,4-disubstituted product. To achieve mono-alkylation, several strategies can be employed:
Using a large excess of piperazine to statistically favor mono-substitution.
Employing a mono-protected piperazine derivative, such as N-Boc-piperazine or N-benzylpiperazine. The protecting group can be removed in a subsequent step. researchgate.net
Careful control of reaction conditions, such as temperature and stoichiometry.
The reaction is typically carried out in the presence of a base (e.g., K₂CO₃, Na₂CO₃, or triethylamine) to neutralize the acid generated during the reaction.
Reductive amination is a powerful and highly versatile method for synthesizing amines from carbonyl compounds and amines. harvard.edu This two-step, one-pot process involves the condensation of an amine with an aldehyde or ketone to form an imine or iminium ion, which is then reduced to the corresponding amine. iau.irnih.gov This method often provides higher selectivity for mono-alkylation compared to direct N-alkylation and avoids the use of potentially harsh alkylating agents. harvard.edu
Several reducing agents are suitable for this transformation, with the choice depending on the substrate's sensitivity and the desired reaction conditions. Mild reducing agents are preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl group.
| Reducing Agent | Typical Solvent(s) | Key Characteristics |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective, does not reduce aldehydes or ketones, tolerant of acidic conditions. harvard.edunih.gov |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Effective but highly toxic; requires pH control (typically acidic) for optimal reactivity. harvard.edu |
| Catalytic Hydrogenation (H₂/Catalyst) | Methanol, Ethanol | "Green" method, but the catalyst (e.g., Pd/C) can sometimes be sensitive to substrates. |
| Zirconium borohydride–piperazine complex | Methanol, THF | A mild, efficient, and non-toxic reagent for direct reductive amination. iau.ir |
Nucleophilic Substitution Reactions on the Piperazine Nitrogen
While direct alkylation and reductive amination are the most common pathways, nucleophilic aromatic substitution (SNAr) can also be employed, particularly for synthesizing derivatives where the piperazine is directly attached to the pyridine ring. For the synthesis of the title compound, this method is less direct but relevant for analogous structures. In an SNAr reaction, piperazine acts as a nucleophile, displacing a leaving group (typically a halide) from an electron-deficient aromatic ring. nih.govmdpi.com For example, reacting piperazine with a compound like 5-bromo-2-nitropyridine (B47719) allows for the introduction of the piperazine moiety onto the pyridine ring. chemicalbook.com
Synthesis of the 6-Methoxypyridin-3-yl Building Block
The synthesis of these precursors often starts from readily available pyridine derivatives like 3-methylpyridine (B133936) (3-picoline) or nicotinic acid derivatives. justia.compatsnap.com
Synthesis of 6-Methoxypyridine-3-carbaldehyde: One common route involves the methoxylation of a corresponding 6-halopyridine derivative. For instance, 6-chloropyridine-3-carboxylic acid can be converted to 6-methoxypyridine-3-carboxylic acid using sodium methoxide. prepchem.com The carboxylic acid can then be reduced to the corresponding alcohol, (6-methoxypyridin-3-yl)methanol, which is subsequently oxidized to the target aldehyde.
Synthesis of 2-Methoxy-5-(chloromethyl)pyridine: This electrophilic precursor can be synthesized from 2-alkoxy-5-alkoxymethyl-pyridine derivatives through reaction with a chlorinating agent like phosphorus(V) chloride or thionyl chloride. google.com The starting 2-alkoxy-5-alkoxymethyl-pyridines themselves can be prepared from 3-methylpyridine. google.com An alternative route involves the chlorination of 2-chloro-5-methylpyridine, though this can lead to mixtures of products that are difficult to separate. justia.compatsnap.com
| Precursor | Starting Material | Key Transformation(s) |
| 6-Methoxypyridine-3-carboxylic acid | 6-Chloropyridine-3-carboxylic acid | Nucleophilic substitution with sodium methoxide. prepchem.com |
| 2-Chloro-5-(chloromethyl)pyridine | 2-Chloro-5-methylpyridine | Radical chlorination. justia.compatsnap.com |
| 2-Chloro-5-(chloromethyl)pyridine | 2-Alkoxy-5-alkoxymethyl-pyridine | Reaction with a chlorinating agent (e.g., PCl₅). google.com |
| (6-Methoxypyridin-3-yl)methanol | 6-Methoxypyridine-3-carbaldehyde | Reduction with NaBH₄. chemrxiv.org |
Coupling Reactions for Final Compound Assembly
The final step in the synthesis is the coupling of the piperazine and the 6-methoxypyridin-3-yl fragments. The choice of coupling reaction directly corresponds to the retrosynthetic strategy employed.
N-Alkylation Coupling: This involves reacting piperazine (or mono-Boc-piperazine) with a pre-formed electrophile such as 2-methoxy-5-(chloromethyl)pyridine. The reaction is typically performed in a polar aprotic solvent like acetonitrile (B52724) or DMF, with an inorganic base like potassium carbonate to scavenge the generated HCl. If a protected piperazine is used, a final deprotection step (e.g., using TFA or HCl for a Boc group) is required.
Reductive Amination Coupling: This one-pot reaction combines piperazine with 6-methoxypyridine-3-carbaldehyde in the presence of a suitable reducing agent like sodium triacetoxyborohydride. nih.gov This method is often preferred for its operational simplicity and high selectivity, directly yielding the final product without the need for isolating halogenated intermediates.
For the synthesis of more complex derivatives, other modern cross-coupling reactions can be utilized. For instance, palladium-catalyzed reactions like the Buchwald-Hartwig amination could couple piperazine directly with a halogenated pyridine. Similarly, Suzuki or Stille cross-coupling reactions can be used to form carbon-carbon bonds, attaching different aryl or alkyl groups to the pyridine or piperazine scaffold. beilstein-journals.orgresearchgate.net
Derivatization and Analog Synthesis Methodologies Based on the this compound Core
The this compound scaffold serves as a crucial starting point for the development of various biologically active compounds. Medicinal chemistry efforts frequently focus on modifying this core structure to optimize pharmacokinetic and pharmacodynamic properties. Key strategies involve derivatization and analog synthesis to enhance metabolic stability, explore bioisosteric replacements to improve target engagement and physicochemical characteristics, and introduce chirality to investigate stereospecific interactions with biological targets.
Strategies for Modulating Metabolic Stability in Analogs
A primary objective in drug design is to engineer molecules that resist rapid metabolic breakdown, thereby prolonging their therapeutic effect. For analogs of this compound, metabolic instability can arise from several hotspots within the molecule, including the piperazine ring and the methoxy (B1213986) group on the pyridine ring.
The piperazine moiety is susceptible to oxidative metabolism, which can be a significant pathway for drug clearance. nih.govnih.gov One effective strategy to mitigate this is the bioisosteric replacement of the piperazine ring with other cyclic amines that are less prone to metabolism. For instance, substituting the piperazine with a piperidine (B6355638) or homopiperazine (B121016) ring has been shown to improve metabolic stability in rat liver microsomes for related compounds. nih.gov Such modifications alter the ring electronics and steric environment, hindering the access of metabolic enzymes.
Another common site of metabolic attack is the O-methyl group of the methoxypyridine ring, which can undergo O-demethylation. This process can lead to the formation of a potentially reactive phenol (B47542) metabolite. To block this metabolic pathway, researchers often replace the metabolically labile methoxy group with more robust isosteres. researchgate.net Common replacements include fluorine, a difluoromethyl group, or a trifluoromethyl group, which are electronically similar but not susceptible to enzymatic cleavage. researchgate.net
| Metabolic Hotspot | Modification Strategy | Rationale | Example Replacement |
| Piperazine Ring | Ring System Modification | Reduce susceptibility to oxidative metabolism | Piperidine, Homopiperazine nih.gov |
| Methoxy Group | Bioisosteric Replacement | Block O-demethylation pathway | Fluoro, Difluoromethyl, Trifluoromethyl researchgate.net |
Exploration of Bioisosteric Replacements
Bioisosterism, the practice of substituting one atom or group with another that has similar physicochemical properties, is a cornerstone of medicinal chemistry used to fine-tune a molecule's properties. cambridgemedchemconsulting.comresearchgate.net This approach is widely applied to the this compound scaffold to address issues of potency, selectivity, and pharmacokinetics. researchgate.net
As mentioned previously, the piperazine ring is a common target for bioisosteric replacement. Beyond improving metabolic stability, exchanging it for piperidine can alter the basicity (pKa) and lipophilicity of the molecule, which in turn affects its absorption, distribution, and target-binding affinity. nih.govnih.gov
The methoxypyridine ring itself offers multiple opportunities for bioisosteric modification. The pyridine ring can be replaced with other aromatic or heteroaromatic systems to explore different interactions with a biological target. For example, isoxazole (B147169) has been bioisosterically replaced with pyridine in other contexts to modulate receptor affinity. nih.gov Furthermore, the methoxy group can be swapped for a variety of other substituents to alter electronic properties and metabolic stability. The trifluoromethoxy group (CF3O-) is a common bioisostere for the methoxy group, offering increased stability. researchgate.net In some cases, replacing a methoxy group with small alkyl groups or incorporating it into a new five- or six-membered ring can also enhance metabolic stability. cambridgemedchemconsulting.com The replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine has also been shown to be a viable bioisosteric strategy, enhancing the activity of certain compounds. rsc.org
| Original Moiety | Bioisosteric Replacement | Potential Rationale / Effect |
| Piperazine | Piperidine, Homopiperazine | Improve metabolic stability, alter pKa and lipophilicity nih.govnih.gov |
| Pyridine | Other heterocycles (e.g., Pyrazine, Isoxazole) | Modulate target binding affinity, improve solubility nih.govnih.gov |
| Methoxy Group | Trifluoromethoxy (CF3O-), Difluoromethyl (CF2H) | Enhance metabolic stability, alter electronic properties researchgate.net |
| Pyridine-N-oxide | 2-Difluoromethylpyridine | Enhance biological activity rsc.org |
Stereoselective Synthesis Approaches for Chiral Derivatives
Introducing chiral centers into the this compound scaffold allows for the synthesis of stereoisomers (enantiomers and diastereomers), which can exhibit significantly different pharmacological activities, potencies, and safety profiles. Stereoselective synthesis aims to produce a specific desired stereoisomer in high yield.
Chirality is most commonly introduced by modifying the piperazine ring. One established method for synthesizing chiral N-arylpiperazines involves starting with a chiral amine. google.com For instance, a synthetic route can begin with a readily available chiral starting material, such as an amino acid like S-phenylalanine, to construct a chiral piperazine ring with defined stereochemistry. clockss.org Key steps in such syntheses often include reductive amination and selective alkylation to build the desired piperazine derivative with high diastereoselectivity. clockss.org
Another approach involves the asymmetric catalysis of reactions that create the chiral center. For example, chiral ligands can be used in transition-metal-catalyzed reactions to induce enantioselectivity. The synthesis of chiral bipyridine-diol ligands, which can be used in asymmetric catalysis, has been achieved through the oxidative homocoupling of a chiral pyridine N-oxide, demonstrating a method to create chirality within the pyridine-containing portion of a molecule. rsc.org While direct application to the target compound requires specific adaptation, these established principles form the basis for creating chiral derivatives.
| Strategy | Description | Key Methodologies |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials to build the desired molecule. | Synthesis starting from chiral amino acids (e.g., S-phenylalanine) clockss.org |
| Chiral Auxiliary | A chiral group is temporarily incorporated to direct the stereochemical outcome of a reaction. | N/A |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Use of chiral ligands in metal-catalyzed reactions; organocatalysis clockss.orgrsc.org |
| Racemic Mixture Resolution | A racemic mixture is separated into its constituent enantiomers. | N/A |
Structure Activity Relationship Sar Elucidation for the 1 6 Methoxypyridin 3 Yl Methyl Piperazine Scaffold
Elucidation of Key Pharmacophoric Elements within the Compound Class
The pharmacophore model for the 1-((6-Methoxypyridin-3-yl)methyl)piperazine class of compounds is generally characterized by several key features that are crucial for molecular recognition and biological activity. These elements include a positive ionizable group, an aromatic ring, a hydrogen bond acceptor, and a hydrophobic group. researchgate.net
A common pharmacophore model for related piperazine-containing ligands suggests the presence of two hydrophobic pockets connected by a central basic core, which is a positive ionizable group. rsc.org In the context of the this compound scaffold, the protonatable nitrogen atom of the piperazine (B1678402) ring serves as the positive ionizable feature, essential for forming key ionic interactions with biological targets. rsc.org The 6-methoxypyridin-3-yl moiety typically occupies one of the hydrophobic pockets and can also be involved in aromatic interactions. researchgate.netrsc.org The methoxy (B1213986) group itself can act as a hydrogen bond acceptor. researchgate.net The second hydrophobic region is determined by the substituent on the other nitrogen of the piperazine ring.
The spatial arrangement of these features is critical. The methylene (B1212753) linker between the pyridine (B92270) and piperazine rings provides the necessary flexibility and distance, ensuring the correct orientation of the pharmacophoric elements for optimal binding. rsc.org
Impact of Structural Modifications on Biological Potency and Selectivity
Substituent Effects on the 6-Methoxypyridin-3-yl Moiety
The 6-methoxypyridin-3-yl moiety is a critical component of the scaffold, often acting as a key recognition element. The pyridine ring itself is an aromatic feature that can engage in hydrophobic and π-stacking interactions within a receptor's binding site. The nitrogen atom in the pyridine ring can influence the electronic properties of the system and potentially act as a hydrogen bond acceptor.
Role of the Piperazine Scaffold and its Substituents
The piperazine ring is a cornerstone of this compound class and is recognized as a "privileged structure" in medicinal chemistry. tandfonline.com Its presence significantly influences the physicochemical properties of the molecule, such as solubility and lipophilicity, which in turn affect pharmacokinetic profiles. tandfonline.com The two nitrogen atoms of the piperazine core have appropriate pKa values, allowing them to be protonated at physiological pH. tandfonline.com This positive charge is often crucial for forming salt-bridge interactions with acidic amino acid residues (e.g., Asp, Glu) in the target protein. rsc.org
The piperazine ring also serves as a versatile scaffold, allowing for the introduction of various substituents at its N1 and N4 positions. This disubstitution pattern enables the precise positioning of other pharmacophoric groups to optimize interactions with the target. rsc.org
Structure-activity relationship studies consistently demonstrate that substituents on the piperazine moiety are critical for biological activity and selectivity. nih.govnih.govepa.gov For example, attaching different aryl or heterocyclic groups to the piperazine nitrogen can modulate the compound's affinity for different receptors. nih.gov The nature of these substituents—their size, electronics, and hydrophobicity—can fine-tune the molecule's interaction with the target, leading to enhanced potency and selectivity. nih.govepa.gov
| Modification | Impact on Biological Activity | Reference |
| Piperazine Core | Improves pharmacokinetic properties (e.g., water solubility) due to appropriate pKa values. | tandfonline.com |
| N4-Substituents | Introduction of aryl, alkyl, or other heterocyclic groups significantly influences potency and selectivity. | nih.govnih.govnih.gov |
| Protonation | Positively charged nitrogen at physiological pH is often crucial for ionic interactions with the target. | rsc.org |
| Conformation | Acts as a rigid spacer to correctly orient other pharmacophoric groups. | semanticscholar.org |
Influence of Linker Region Modifications
The flexibility of the linker is also a key consideration. The methylene bridge provides a degree of conformational flexibility, allowing the molecule to adopt the optimal conformation for binding within the active site of a protein. mdpi.com This adaptability can be essential for maximizing binding interactions. In more complex systems like PROTACs, the length and composition of linkers containing piperazine are critical for achieving the correct geometry for biological function. nih.gov Studies on related molecules have shown that even subtle changes in the linker, such as elongation or rigidification, can have a profound impact on biological activity and selectivity. nih.gov For instance, piperazine itself can be used as part of a longer linker to provide favorable cation-π interactions with residues within a target's binding gorge. mdpi.com
Metabolism-Driven SAR Optimization Strategies
The piperazine moiety, while beneficial for its physicochemical properties, can also be a site of metabolic instability. Understanding the metabolic pathways of this scaffold is essential for designing more robust analogues with improved pharmacokinetic profiles.
Common metabolic transformations for piperazine-containing compounds include:
N-dealkylation: The removal of substituents from the piperazine nitrogens is a frequent metabolic pathway. semanticscholar.org
Oxidation: This can occur at various positions, including hydroxylation of aromatic rings or oxidation of the piperazine ring itself. nih.gov
Ring Opening: The piperazine ring can undergo oxidative cleavage, leading to inactive metabolites. nih.gov
Ring Contraction: A novel bioactivation pathway has been identified for some 1,3-disubstituted piperazines, involving oxidation and subsequent ring contraction to form a reactive imidazoline (B1206853) intermediate. researchgate.net
Metabolism-driven SAR optimization involves making structural modifications to block these metabolic hotspots. For example, linking a piperazine ring via an amide bond has been shown to improve metabolic stability by preventing N-dealkylation. semanticscholar.org Introducing steric hindrance near a metabolically labile site or modifying the electronic properties of the molecule can also divert metabolism to less critical positions. By identifying the primary sites of metabolism, medicinal chemists can strategically modify the scaffold to enhance its stability and duration of action.
| Metabolic Pathway | Potential SAR Optimization Strategy | Reference |
| N-Dealkylation | Introduction of an amide bond adjacent to the nitrogen; introduction of steric bulk. | semanticscholar.org |
| Phenyl Hydroxylation | Introduction of electron-withdrawing groups on the phenyl ring. | nih.gov |
| Piperazine Ring Oxidation/Opening | Altering substituents on the piperazine nitrogen to modify its electronic properties. | nih.gov |
| Ring Contraction | Modifying substitution pattern on the piperazine ring to prevent initial oxidation. | researchgate.net |
Integration of Computational Approaches in SAR Analysis
Computational chemistry plays a pivotal role in modern drug discovery and the SAR analysis of the this compound scaffold. Techniques such as molecular docking and molecular dynamics simulations are frequently used to elucidate the binding modes of these compounds. nih.govnih.govresearchgate.net
Molecular docking studies can predict how a ligand fits into the binding site of a target protein, identifying key interactions such as hydrogen bonds, ionic interactions, and hydrophobic contacts. nih.gov This information helps rationalize observed SAR data; for example, docking can reveal why a particular substituent enhances or diminishes activity by showing how it interacts with specific amino acid residues. rsc.orgnih.gov These computational models allow for the virtual screening of new analogues, prioritizing the synthesis of compounds with the highest predicted affinity. longdom.org
Furthermore, computational methods can calculate important molecular properties, such as pKa, which helps in understanding the ionization state of the piperazine ring at physiological pH and its impact on binding. rsc.org By integrating these computational approaches, researchers can accelerate the optimization cycle, leading to a more efficient design of potent and selective molecules.
Preclinical Metabolic and Pharmacokinetic Profiles of 1 6 Methoxypyridin 3 Yl Methyl Piperazine
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Preclinical Models
The preclinical assessment of a drug candidate's ADME properties is fundamental to predicting its behavior in vivo. For compounds containing moieties like methoxypyridine and piperazine (B1678402), metabolic stability and the identification of metabolic pathways are critical determinants of pharmacokinetic performance.
The metabolic stability of a compound provides an early indication of its in vivo clearance rate. Studies on structurally related piperazine derivatives show a wide range of metabolic stability. For instance, some piperazin-1-ylpyridazines exhibit rapid metabolism in mouse and human liver microsomes (MLM/HLM), with in vitro half-lives as short as 2-3 minutes nih.gov. In contrast, other arylpiperazine series have demonstrated half-life values ranging from approximately 3 to over 9 minutes in human liver microsomes nih.gov. The metabolic stability of 1-((6-Methoxypyridin-3-yl)methyl)piperazine would be influenced by the specific arrangement of its functional groups.
The primary enzymes responsible for the metabolism of such compounds are the Cytochrome P450 (CYP) superfamily, which are heme-containing monooxygenases predominantly found in the liver nih.govmdpi.com. For arylpiperazine compounds, several CYP isozymes have been identified as key players. Studies on 1-(4-methoxyphenyl)piperazine (MeOPP), a structural analog, have shown that the polymorphically expressed CYP2D6 is the main enzyme responsible for its primary metabolic step nih.gov. Additionally, CYP3A4 is known to have a major role in the metabolism of various piperazine-containing drug candidates nih.govresearchgate.net. Therefore, it is anticipated that both CYP2D6 and CYP3A4 would be significantly involved in the biotransformation of this compound.
| Compound Class | System | In Vitro Half-Life (t½) | Reference |
|---|---|---|---|
| Piperazin-1-ylpyridazine (Compound 1) | Mouse Liver Microsomes (MLM) | ~2 min | nih.gov |
| Piperazin-1-ylpyridazine (Compound 1) | Human Liver Microsomes (HLM) | ~3 min | nih.gov |
| Arylpiperazine Derivatives (Compound 13) | Human Liver Microsomes (HLM) | 2.76 ± 0.54 min | nih.gov |
| Arylpiperazine Derivatives (Compound 30) | Human Liver Microsomes (HLM) | 9.32 ± 0.04 min | nih.gov |
| Selpercatinib | Human Liver Microsomes (HLM) | 23.82 min | mdpi.com |
Based on metabolic studies of analogous compounds, several major metabolites can be predicted for this compound. The most prominent metabolic transformation is expected to be the O-demethylation of the methoxypyridine ring. For the related compound 1-(4-methoxyphenyl)piperazine, the O-demethylated product, 1-(4-hydroxyphenyl)piperazine, was identified as the main metabolite nih.gov.
Other significant metabolic reactions often involve the piperazine ring. These can include hydroxylation at one of the carbon atoms of the piperazine ring, N-oxidation, and degradation or ring-opening of the piperazine moiety nih.govnih.govnih.gov. For other piperazine-containing structures, metabolites resulting from N-formylation and N-acetylation have also been observed nih.gov.
| Metabolite ID | Proposed Structure | Metabolic Reaction | Reference |
|---|---|---|---|
| M1 | O-demethylated pyridine (B92270) metabolite | O-demethylation | nih.gov |
| M2 | Piperazine ring-hydroxylated metabolite | Hydroxylation | nih.gov |
| M3 | N-dealkylated piperazine | N-debenzylation (cleavage) | nih.gov |
| M4 | Piperazine ring-opened metabolite | Oxidation/Ring Cleavage | nih.gov |
The metabolic fate of this compound is likely governed by several competing Phase I reactions, primarily catalyzed by CYP enzymes nih.gov.
O-demethylation: This is a common metabolic pathway for methoxy-aromatic compounds. The reaction, catalyzed predominantly by CYP2D6 in similar molecules, involves the removal of the methyl group from the methoxy (B1213986) moiety on the pyridine ring to form a more polar hydroxylated metabolite nih.gov. This is often the major clearance pathway.
Hydroxylation: Aromatic hydroxylation could occur on the pyridine ring, although this is generally a less favored pathway compared to O-demethylation. More commonly, aliphatic hydroxylation occurs on the carbon atoms of the piperazine ring nih.gov.
N-debenzylation: This pathway involves the cleavage of the bond between the benzylic carbon (of the methylpyridine group) and the nitrogen of the piperazine ring. This would lead to the formation of piperazine and 6-methoxy-3-pyridinemethanol.
Piperazine Ring Oxidation: The piperazine moiety can undergo extensive metabolism, including N-oxidation at either of the nitrogen atoms or oxidation of the carbon atoms leading to ring opening nih.govnih.gov.
In addition to enzymatic processes, compounds containing cyclic tertiary amines like piperazine can undergo bioactivation to form reactive intermediates. A common bioactivation pathway involves the formation of an unstable iminium ion intermediate nih.gov. This can occur following an initial enzymatic hydroxylation at the carbon atom adjacent to a piperazine nitrogen. The subsequent dehydration of this hydroxylated metabolite generates the reactive iminium species. These electrophilic intermediates can be trapped by cellular nucleophiles, a process that can be studied in vitro using trapping agents like potassium cyanide or glutathione nih.gov.
Preclinical Pharmacokinetic (PK) Studies in Animal Models (e.g., rat, mouse)
Preclinical pharmacokinetic studies in animal models are essential to understand a drug's in vivo behavior, including its rate of absorption, distribution, and elimination.
There is no publicly available data specifically detailing the oral bioavailability or clearance of this compound. However, inferences can be drawn from related chemical series.
The oral bioavailability of piperazine-containing compounds can be variable. The high metabolic lability observed in vitro for some piperazines suggests a potential for high first-pass metabolism and, consequently, high clearance and low oral bioavailability nih.gov. Conversely, other structurally complex molecules incorporating a piperazine moiety have been developed to be potent, selective, and orally bioavailable nih.govresearchgate.net. For example, Selpercatinib, a complex molecule, was found to have a moderate intrinsic clearance rate of 34 mL/min/kg based on in vitro studies, suggesting a reasonable potential for in vivo bioavailability mdpi.com. The ultimate pharmacokinetic profile of this compound would depend on the balance between its physicochemical properties governing absorption and its susceptibility to hepatic metabolism.
| Compound | Parameter | Value | System | Reference |
|---|---|---|---|---|
| Selpercatinib | Intrinsic Clearance (CLint) | 34 mL/min/kg | Human Liver Microsomes | mdpi.com |
| Selpercatinib | In Vitro Half-Life (t½) | 23.82 min | Human Liver Microsomes | mdpi.com |
Tissue Distribution and Excretion Pathways
There is no available research data detailing the tissue distribution and excretion pathways of this compound in preclinical models.
Correlation between Preclinical Metabolism and Pharmacodynamic Responses
Due to the lack of metabolic and pharmacodynamic studies on this compound, no correlation between its metabolism and pharmacodynamic responses can be established.
Computational and Theoretical Chemistry Studies of 1 6 Methoxypyridin 3 Yl Methyl Piperazine
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. This modeling helps to understand the binding mechanism and affinity of the ligand. For 1-((6-Methoxypyridin-3-yl)methyl)piperazine, docking studies can elucidate how its structural features contribute to interactions with various biological targets.
Research on similar piperazine (B1678402) derivatives has shown that the piperazine ring and its substituents are crucial for binding. Molecular docking studies on different targets have revealed common interaction patterns. nih.govalliedacademies.orgresearchgate.netalliedacademies.orgnih.gov The protonated nitrogen of the piperazine ring often forms a key salt bridge or hydrogen bond with acidic residues, such as aspartate or glutamate, in the active site. The aromatic portions of the molecule, in this case the methoxypyridine ring, typically engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. alliedacademies.org
Potential Interactions for this compound:
Hydrogen Bonding: The nitrogen atoms of the piperazine ring and the oxygen atom of the methoxy (B1213986) group can act as hydrogen bond acceptors. One of the piperazine nitrogens, particularly when protonated, can also serve as a hydrogen bond donor.
Hydrophobic Interactions: The pyridine (B92270) ring and the methyl group of the methoxy substituent contribute to hydrophobic interactions within the binding pocket.
π-π Stacking: The pyridine ring can form π-π stacking interactions with aromatic residues of the target protein.
A hypothetical docking pose might involve the protonated piperazine nitrogen forming an ionic bond with an aspartate residue, while the methoxypyridine ring fits into a hydrophobic pocket, stabilized by interactions with surrounding aromatic residues.
Table 6.1: Predicted Ligand-Target Interactions
| Molecular Moiety | Potential Interacting Residues | Type of Interaction |
| Piperazine Ring (Protonated N) | Asp, Glu | Ionic Bond, Hydrogen Bond |
| Piperazine Ring (other N) | Ser, Thr, Asn, Gln | Hydrogen Bond (Acceptor) |
| Methoxypyridine Ring | Phe, Tyr, Trp | π-π Stacking |
| Methoxypyridine Ring | Val, Leu, Ile, Ala | Hydrophobic Interaction |
| Methoxy Group Oxygen | Ser, Thr | Hydrogen Bond (Acceptor) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors, QSAR can predict the activity of new, unsynthesized compounds.
For piperazine-containing compounds, QSAR studies have identified several important descriptors that influence their activity. These often fall into categories of electronic, steric, and hydrophobic properties. nih.govnih.govmdpi.comsemanticscholar.orgresearchgate.net For instance, studies on aryl alkanol piperazine derivatives found that descriptors like the Highest Occupied Molecular Orbital (HOMO) energy, dipole moment, and specific atomic surface areas significantly influence receptor binding and reuptake inhibition activity. nih.gov
For this compound, a QSAR model would analyze descriptors such as:
Electronic Descriptors: Dipole moment, HOMO and LUMO energies, and atomic charges. These relate to the molecule's ability to participate in electrostatic interactions.
Topological Descriptors: Molecular connectivity indices and topological polar surface area (TPSA), which relate to the molecule's size, shape, and polarity.
Physicochemical Descriptors: LogP (lipophilicity) and molar refractivity, which are important for membrane permeability and binding interactions.
A typical 2D-QSAR model for a series of analogs of this compound might take the form of a multiple linear regression (MLR) equation, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) could provide insights into the steric and electrostatic field requirements for optimal activity. nih.gov
Table 6.2: Key QSAR Descriptors for Piperazine Derivatives
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | HOMO/LUMO Energy | Governs charge transfer and orbital-controlled reactions. nih.gov |
| Dipole Moment | Influences long-range electrostatic interactions with the target. nih.gov | |
| Topological | Topological Polar Surface Area (TPSA) | Relates to membrane permeability and hydrogen bonding capacity. mdpi.com |
| Physicochemical | Molar Refractivity (MR) | Describes steric bulk and polarizability, affecting binding. mdpi.com |
| LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, crucial for pharmacokinetics and hydrophobic interactions. |
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models are used in virtual screening to rapidly search large compound databases for new molecules that possess these key features and are therefore likely to be active. medsci.orgnih.govnih.gov
A pharmacophore model for this compound would typically include features such as:
A positive ionizable feature, representing the protonated nitrogen of the piperazine ring.
One or more hydrogen bond acceptors (the second piperazine nitrogen and the methoxy oxygen).
An aromatic ring feature for the pyridine moiety.
Hydrophobic features.
This model could then be used as a 3D query to screen databases of commercially available or novel compounds. mdpi.comyoutube.com Hits from the virtual screen would be molecules that match the pharmacophore's spatial arrangement of features. These hits can then be subjected to further computational analysis, such as molecular docking, to refine the selection before being prioritized for chemical synthesis and biological testing. This approach accelerates the discovery of new lead compounds by focusing resources on molecules with a higher probability of success. medsci.orgnih.gov
Table 6.3: Hypothetical Pharmacophore Features
| Feature Type | Description | Corresponding Moiety |
| Positive Ionizable (PI) | A group that is protonated at physiological pH. | Piperazine Nitrogen |
| Hydrogen Bond Acceptor (HBA) | An atom capable of accepting a hydrogen bond. | Piperazine Nitrogen, Methoxy Oxygen |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Methoxypyridine Ring |
| Hydrophobic (H) | A non-polar region of the molecule. | Pyridine Ring, Methylene (B1212753) Linker |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide detailed insights into the electronic structure and reactivity of molecules. researchgate.netmuni.cztpcj.org These methods can be used to calculate a wide range of properties that are not easily accessible through experiments.
The electronic structure of this compound can be characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital represents the region of the molecule most likely to donate electrons in a reaction. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxypyridine ring and the piperazine nitrogen atoms.
LUMO: This orbital represents the region most likely to accept electrons. The LUMO is typically distributed over the aromatic pyridine ring system.
The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity. alliedacademies.org A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations can precisely map the distribution and energy levels of these orbitals. researchgate.netscirp.orgscribd.com
Conceptual DFT provides a framework for quantifying global and local reactivity using descriptors derived from the molecule's electronic energy. scirp.orgnih.govresearchgate.net These descriptors help predict how a molecule will behave in a chemical reaction.
Global Reactivity Descriptors:
Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These global descriptors provide a general overview of the molecule's reactivity. scribd.comnih.gov
Local Reactivity Descriptors:
Fukui Functions: These functions indicate which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the Fukui functions, one can predict the most reactive sites in this compound. For example, the piperazine nitrogens are likely to be the primary sites for electrophilic attack (protonation), while certain carbon atoms on the pyridine ring might be susceptible to nucleophilic attack.
Table 6.4: Key Conceptual DFT Descriptors
| Descriptor | Formula (Approximation) | Interpretation |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |
| Electrophilicity Index (ω) | μ² / (2η) | Electron-accepting capability |
The ionization state of a molecule at a given pH is critical for its solubility, membrane permeability, and interaction with biological targets. The piperazine ring contains two nitrogen atoms that can be protonated, giving it two distinct pKa values.
Computational methods can predict these pKa values with reasonable accuracy. For the unsubstituted piperazine molecule, the experimental pKa values are approximately 9.73 and 5.35. The presence of the (6-methoxypyridin-3-yl)methyl substituent will influence these values. The electron-donating nature of the substituent is expected to slightly increase the basicity (and thus the pKa) of the adjacent nitrogen (N1), while having a smaller effect on the more distant nitrogen (N4).
At physiological pH (~7.4), the nitrogen with the higher pKa (likely N4) will be predominantly protonated, giving the molecule a net positive charge. This is crucial for forming ionic interactions with negatively charged residues in receptor binding sites. Modeling the ionization state is therefore a key step in preparing the molecule for realistic molecular docking simulations.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics of this compound
Based on a comprehensive review of publicly available scientific literature, there are no specific molecular dynamics (MD) simulation studies focused on the conformational analysis or binding dynamics of the compound this compound. While MD simulations are a powerful computational tool for investigating the behavior of molecules over time at an atomic level, research detailing such simulations for this particular compound has not been published.
Computational studies, including molecular dynamics simulations, have been conducted on various other piperazine-containing molecules to understand their interactions with biological targets. rsc.orgnih.gov These types of studies typically provide valuable insights into:
Conformational Landscapes: Identifying the most stable three-dimensional shapes (conformers) of a molecule in different environments.
Binding Poses: Predicting how a molecule fits into the active site of a protein or receptor.
Interaction Stability: Assessing the strength and duration of interactions between a molecule and its target.
Thermodynamic Properties: Calculating binding free energies to quantify the affinity of a molecule for its target.
However, without specific studies on this compound, it is not possible to provide detailed research findings, data tables, or in-depth analysis of its conformational preferences and binding dynamics as determined by molecular dynamics simulations. Future computational chemistry research may address this gap in the scientific literature.
Advanced Analytical Methodologies for 1 6 Methoxypyridin 3 Yl Methyl Piperazine Research
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is the cornerstone of pharmaceutical analysis, enabling the separation of a compound from impurities and its subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The development of a robust HPLC method is essential for the routine analysis of 1-((6-Methoxypyridin-3-yl)methyl)piperazine. A typical approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.
A common method utilizes a C18 stationary phase, which is a silica-based support with bonded octadecyl carbon chains. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) to control the pH and improve peak shape. Detection is often achieved using a UV detector, as the pyridine (B92270) ring of the compound absorbs light in the ultraviolet spectrum.
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. rjptonline.orgresearchgate.net Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness. rjptonline.orgjocpr.com
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (R²) | Correlation coefficient ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% |
| Precision (% RSD) | Relative Standard Deviation ≤ 2.0% | 0.8% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.01 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.03 µg/mL |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional HPLC. mdpi.com This technology utilizes columns packed with sub-2 µm particles, which, when operated at high pressures, allows for much more efficient separations. lcms.cz
For the analysis of this compound, UPLC can provide faster sample throughput, which is highly beneficial in research and quality control environments. The enhanced resolution can also aid in the separation of closely related impurities that may not be resolved by HPLC.
| Parameter | HPLC | UPLC |
|---|---|---|
| Column Particle Size | 3.5 - 5 µm | < 2 µm |
| Typical Column Length | 150 - 250 mm | 50 - 100 mm |
| Operating Pressure | 1000 - 4000 psi | 6000 - 15000 psi |
| Typical Run Time | 15 - 30 minutes | 2 - 5 minutes |
Mass Spectrometry for Structural Elucidation and Metabolite Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography (LC-MS), it becomes an indispensable tool for confirming molecular identity and identifying metabolites. scripps.edu
LC-MS/MS for Compound and Metabolite Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for detecting and quantifying compounds in complex matrices like plasma or urine. nih.gov In a typical LC-MS/MS experiment, the compound is first separated by LC and then ionized, commonly using electrospray ionization (ESI). The resulting parent ion is selected and fragmented to produce characteristic product ions.
This technique is particularly valuable for metabolite profiling. nih.gov The metabolism of piperazine-containing compounds often involves reactions such as hydroxylation of aromatic rings, N-dealkylation, and oxidation of the piperazine (B1678402) ring. mdma.chnih.gov By monitoring for the specific mass shifts associated with these metabolic transformations, potential metabolites of this compound can be identified. Multiple Reaction Monitoring (MRM) is a scan mode used on triple quadrupole mass spectrometers that provides high sensitivity and specificity for quantification. mdpi.com
| Compound | Metabolic Reaction | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |
|---|---|---|---|
| Parent Compound | - | 222.16 | 121.07 (methoxypyridine fragment) |
| Metabolite 1 | Hydroxylation (+16 Da) | 238.15 | 137.06 (hydroxymethoxypyridine fragment) |
| Metabolite 2 | N-Oxidation (+16 Da) | 238.15 | 121.07 |
| Metabolite 3 | O-Demethylation (-14 Da) | 208.14 | 107.05 (hydroxypyridine fragment) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS), using instruments such as Time-of-Flight (TOF) or Orbitrap analyzers, provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). fda.gov.tw This precision allows for the determination of a molecule's elemental formula from its measured mass. eurl-pesticides.eu
For this compound (C₁₁H₁₇N₃O), HRMS can confirm the elemental composition of the parent compound and its metabolites, providing a high degree of confidence in their identification. This is particularly crucial when authentic reference standards for metabolites are not available.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇N₃O |
| Protonated Ion | [C₁₁H₁₈N₃O]⁺ |
| Theoretical Exact Mass (Da) | 222.14444 |
| Hypothetical Measured Mass (Da) | 222.14421 |
| Mass Error (ppm) | -1.04 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound by ensuring that every signal in the spectra corresponds to its expected chemical environment.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum provides information on the number and types of carbon atoms.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.10 | d | 1H | Pyridine H-2 |
| ~7.55 | dd | 1H | Pyridine H-4 |
| ~6.70 | d | 1H | Pyridine H-5 |
| ~3.90 | s | 3H | Methoxy (B1213986) (-OCH₃) |
| ~3.45 | s | 2H | Methylene (B1212753) bridge (-CH₂-) |
| ~2.60 | m | 4H | Piperazine (-CH₂-) |
| ~2.40 | m | 4H | Piperazine (-CH₂-) |
s = singlet, d = doublet, dd = doublet of doublets, m = multiplet
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~163.5 | Pyridine C-6 |
| ~146.0 | Pyridine C-2 |
| ~137.0 | Pyridine C-4 |
| ~128.0 | Pyridine C-3 |
| ~110.5 | Pyridine C-5 |
| ~61.5 | Methylene bridge (-CH₂-) |
| ~54.0 | Piperazine (-CH₂-) |
| ~53.5 | Methoxy (-OCH₃) |
| ~45.5 | Piperazine (-CH₂-) |
¹H NMR and ¹³C NMR for Core Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, within the "this compound" framework.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the methoxypyridine ring, the piperazine ring, the methyl group of the methoxy substituent, and the methylene bridge connecting the two ring systems. The chemical shifts (δ, measured in ppm) are influenced by the electron density around the protons. For instance, the aromatic protons of the pyridine ring would appear in the downfield region (typically δ 6.5-8.5 ppm), while the aliphatic protons of the piperazine ring and the methylene bridge would be found in the upfield region (typically δ 2.5-4.0 ppm). The methoxy protons would present as a sharp singlet around δ 3.8-4.0 ppm.
¹³C NMR spectroscopy complements the ¹H NMR data by providing a spectrum of all unique carbon atoms. The carbon atoms of the pyridine ring would resonate at lower field (δ 100-160 ppm) compared to the aliphatic carbons of the piperazine ring and the methylene linker (δ 40-60 ppm). The methoxy carbon would have a characteristic chemical shift around δ 55 ppm. The precise chemical shifts and coupling patterns observed in these spectra serve as a fingerprint for the molecule, confirming the connectivity of its core structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methoxy (OCH₃) | ~3.9 (s, 3H) | ~55 |
| Methylene (CH₂) | ~3.5 (s, 2H) | ~60 |
| Piperazine (CH₂) | ~2.4-2.8 (m, 8H) | ~45-55 |
| Pyridine C2-H | ~8.1 (d) | ~145 |
| Pyridine C4-H | ~7.6 (dd) | ~138 |
| Pyridine C5-H | ~6.7 (d) | ~110 |
| Pyridine C6 | - | ~163 |
| Pyridine C3 | - | ~125 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Advanced NMR Techniques (e.g., 2D NMR) for Detailed Structural Assignments
While 1D NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals, especially in complex molecules. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed. youtube.comsdsu.edu
COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For "this compound," a COSY spectrum would show cross-peaks between adjacent protons on the pyridine ring, helping to definitively assign their positions.
HSQC provides correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H coupling). nih.gov This is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methylene bridge would show a cross-peak with its corresponding carbon signal in the HSQC spectrum. nih.gov
HMBC detects longer-range couplings between protons and carbons (typically two or three bonds). youtube.com This technique is crucial for piecing together the molecular fragments. For example, an HMBC spectrum would show a correlation between the methylene protons and the carbon atoms of both the pyridine and piperazine rings to which the methylene group is attached, thus confirming the linkage between these two moieties.
The collective data from these 2D NMR experiments allows for a complete and confident assignment of the entire molecular structure of "this compound."
Radiometric Assays for ADME and Biological Studies (e.g., ¹⁴C-labeled compound analysis)
Radiometric assays are a powerful tool in drug discovery and development for studying the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov These studies often involve the synthesis of a radiolabeled version of the drug candidate, most commonly with carbon-14 (B1195169) (¹⁴C).
For "this compound," a ¹⁴C label could be strategically introduced into a metabolically stable position of the molecule, such as the pyridine or piperazine ring. The administration of this ¹⁴C-labeled compound to preclinical species allows for the quantitative tracking of the drug and its metabolites in various biological matrices, including plasma, urine, and feces. researchgate.netnih.gov
X-ray Crystallography for Solid-State Structure Determination of Related Analogs
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While obtaining a suitable single crystal of "this compound" itself may be a prerequisite, the crystallographic analysis of its closely related analogs provides invaluable insights into the molecule's solid-state conformation, bond lengths, bond angles, and intermolecular interactions. americanpharmaceuticalreview.com
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined. The resulting crystal structure provides unambiguous proof of the molecule's constitution and stereochemistry. nih.gov
For analogs of "this compound," X-ray crystallography can reveal:
The preferred conformation of the piperazine ring (e.g., chair, boat).
The rotational orientation (torsion angles) of the methoxypyridine ring relative to the piperazine moiety.
The nature and geometry of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.gov
This detailed structural information is crucial for understanding the physicochemical properties of the solid form, such as solubility and stability, and can inform the design of new analogs with improved properties. researchgate.netrsc.org
Q & A
Basic Research Question
- NMR : H and C NMR to confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, pyridinyl protons at δ 7.0–8.5 ppm).
- LC-MS : High-resolution mass spectrometry (HRMS) for molecular ion validation.
- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) to assess purity and stability under stress conditions (e.g., pH, temperature) .
How does the three-dimensional conformation of this compound influence its interaction with biological targets?
Advanced Research Question
Computational methods like molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER, GROMACS) can predict binding modes to receptors (e.g., serotonin or dopamine transporters). Key considerations:
- Torsional angles : Piperazine ring flexibility affects ligand-receptor complementarity.
- Methoxy group orientation : Electron-donating effects may enhance π-π stacking with aromatic residues in binding pockets .
What strategies are effective for designing derivatives to study structure-activity relationships (SAR) in this compound class?
Advanced Research Question
- Click chemistry : Introduce triazole rings via Cu(I)-catalyzed azide-alkyne cycloaddition to modify the pyridinyl or piperazine moiety (e.g., 1,2,3-triazole for hydrogen bonding) .
- Substituent variation : Replace methoxy with halogen or alkyl groups to evaluate steric/electronic effects on receptor affinity.
- Bioisosteres : Substitute pyridine with isoquinoline to assess scaffold tolerance in vitro .
How can researchers resolve contradictions in reported biological activity data for piperazine derivatives?
Advanced Research Question
- Meta-analysis : Compare assay conditions (e.g., cell lines, IC protocols) across studies.
- Dose-response curves : Validate activity thresholds using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
- Crystallography : Resolve binding poses of conflicting analogs to identify critical interactions (e.g., hydrogen bonds vs. hydrophobic contacts) .
What experimental approaches assess the stability of this compound under physiological conditions?
Basic Research Question
- pH stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; monitor degradation via HPLC.
- Thermal stability : TGA/DSC analysis to determine decomposition temperatures.
- Light sensitivity : UV-vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) .
How can computational modeling guide target identification for this compound?
Advanced Research Question
- Pharmacophore mapping : Use Schrödinger Phase to align with known ligands of GPCRs or transporters.
- Druggability prediction : SwissADME or pkCSM to estimate permeability, metabolic stability, and toxicity.
- Off-target screening : SEA (Similarity Ensemble Approach) to identify unintended interactions .
What methodologies are used to study the metabolic pathways of this compound?
Advanced Research Question
- In vitro metabolism : Incubate with hepatic microsomes (human/rat) and analyze metabolites via LC-MS/MS.
- CYP450 inhibition : Fluorescent assays (e.g., Vivid® CYP450) to identify isoform-specific interactions.
- Reactive metabolite detection : Trapping studies with glutathione (GSH) to assess bioactivation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
